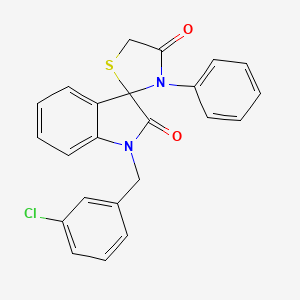![molecular formula C23H38N2O2 B2499311 1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione CAS No. 1212369-68-0](/img/structure/B2499311.png)
1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione is a complex organic compound with the molecular formula C23H38N2O2. This compound features a unique bicyclic structure, making it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione typically involves multiple steps. One common method starts with the preparation of the bicyclic amine, 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane. This intermediate is then reacted with a suitable diketone precursor under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the successful synthesis of this complex molecule.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane: A precursor in the synthesis of the target compound.
1,3-Diketones: Structurally similar compounds that share the diketone functional group.
Uniqueness
1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione is unique due to its bicyclic structure and the presence of two azabicyclo groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various specialized applications.
Propriétés
IUPAC Name |
1,3-bis(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O2/c1-20(2)8-16-10-22(5,12-20)14-24(16)18(26)7-19(27)25-15-23(6)11-17(25)9-21(3,4)13-23/h16-17H,7-15H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSBRAXMGCXQDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)CC(=O)N3CC4(CC3CC(C4)(C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-{4-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2499228.png)


![2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B2499235.png)
![benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2499236.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2499238.png)

![1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole](/img/structure/B2499244.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-2-yl)acetic acid](/img/structure/B2499245.png)
![N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2499247.png)
![(1R,2S,6S,7R,8R)-4-Azatricyclo[5.2.2.02,6]undecan-8-ol;hydrochloride](/img/structure/B2499248.png)
![2-(2-(2,5-dimethylphenyl)-2-oxoethyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2499249.png)
![(Z)-3-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2499250.png)

